molecular formula C12H7ClFNO2 B11864015 5-(4-Chloro-2-fluorophenyl)nicotinic acid CAS No. 1346691-86-8

5-(4-Chloro-2-fluorophenyl)nicotinic acid

Cat. No.: B11864015
CAS No.: 1346691-86-8
M. Wt: 251.64 g/mol
InChI Key: KFIYSMILDPCUKI-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-fluorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H7ClFNO2. It is a derivative of nicotinic acid, characterized by the presence of a chloro and fluoro substituent on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-fluorophenyl)nicotinic acid typically involves the reaction of 4-chloro-2-fluoroaniline with nicotinic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

5-(4-Chloro-2-fluorophenyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinic acid
  • 5-Chloro-2-fluorophenylboronic acid

Uniqueness

Compared to similar compounds, 5-(4-Chloro-2-fluorophenyl)nicotinic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Biological Activity

5-(4-Chloro-2-fluorophenyl)nicotinic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a nicotinic acid moiety linked to a 4-chloro-2-fluorophenyl group. Its molecular formula is C9H7ClFNO2\text{C}_9\text{H}_7\text{ClFNO}_2 with a molecular weight of approximately 251.64 g/mol. The presence of halogenated aromatic and heterocyclic components contributes to its biological activity, particularly in modulating various cellular responses.

Structural Features

Feature Description
Molecular Formula C9H7ClFNO2\text{C}_9\text{H}_7\text{ClFNO}_2
Molecular Weight 251.64 g/mol
Functional Groups Nicotinic acid, halogenated phenyl group

Anti-inflammatory Properties

Research indicates that this compound exhibits promising anti-inflammatory activity. It has been shown to interact with chemokine receptors, which play a crucial role in mediating inflammatory responses. By modulating these pathways, the compound may help in reducing inflammation associated with various diseases.

Anticancer Potential

In addition to its anti-inflammatory effects, this compound has been investigated for its anticancer properties. Studies suggest that derivatives of nicotinic acid can influence neurotransmitter systems and may have implications in treating neurological disorders as well as cancer. The unique structural characteristics of this compound allow it to interact with specific biological targets, enhancing its therapeutic potential.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding: The compound may bind to specific receptors involved in inflammatory pathways.
  • Cellular Modulation: It can influence cellular signaling pathways that regulate inflammation and cancer cell proliferation.
  • Neurotransmitter Interaction: Potential effects on neurotransmitter systems suggest a broader range of applications in neuropharmacology.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methodology:
    • The synthesis typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with nicotinic acid derivatives under controlled conditions. Specific catalysts and temperature management are crucial for optimizing yield and purity.
  • Biological Evaluation:
    • In vitro studies have demonstrated that derivatives exhibit low toxicity towards healthy cells while maintaining significant anti-inflammatory and anticancer activities .
  • Comparative Analysis:
    • A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
    Compound Name Structural Features Unique Aspects
    5-Fluoro-Nicotinic AcidFluorine substitution on the nicotinic acidLacks chlorine substitution; different reactivity
    5-Chloro-Nicotinic AcidChlorine on the pyridine ringAcidic nature; distinct pharmacological profile
    4-Chloro-3-Fluorophenyl NicotinamideDifferent positioning of halogensMay exhibit distinct receptor interactions

Properties

CAS No.

1346691-86-8

Molecular Formula

C12H7ClFNO2

Molecular Weight

251.64 g/mol

IUPAC Name

5-(4-chloro-2-fluorophenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7ClFNO2/c13-9-1-2-10(11(14)4-9)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17)

InChI Key

KFIYSMILDPCUKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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